(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and p-tolualdehyde in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the bromophenyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
- (Z)-2-(4-(3-methylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile
Comparison:
Uniqueness: The presence of the bromine atom in (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
Reactivity: The bromine atom can participate in specific chemical reactions such as nucleophilic substitution, which may not be as feasible with other halogen atoms like chlorine or fluorine.
Applications: The specific properties of the brominated compound may make it more suitable for certain applications, such as in the development of pharmaceuticals or advanced materials.
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-5-7-14(8-6-13)9-16(11-21)19-22-18(12-23-19)15-3-2-4-17(20)10-15/h2-10,12H,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFNGIYHCSZXDZ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.